molecular formula C14H18O2 B14582591 1-Methyl-3-phenylcyclohexane-1-carboxylic acid CAS No. 61405-13-8

1-Methyl-3-phenylcyclohexane-1-carboxylic acid

Cat. No.: B14582591
CAS No.: 61405-13-8
M. Wt: 218.29 g/mol
InChI Key: YTPNMKQQIBYZFL-UHFFFAOYSA-N
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Description

1-Methyl-3-phenylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C14H18O2. It is a derivative of cyclohexane, featuring a carboxylic acid group, a methyl group, and a phenyl group attached to the cyclohexane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-3-phenylcyclohexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of cyclohexane with benzoyl chloride, followed by hydrogenation and subsequent carboxylation. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) for the acylation step, and palladium on carbon (Pd/C) for the hydrogenation step .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-phenylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 1-Methyl-3-phenylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, influencing metabolic processes or signaling pathways. The exact mechanism depends on the context of its application and the specific targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-3-phenylcyclohexane-1-carboxylic acid is unique due to the presence of both a phenyl group and a carboxylic acid group on the cyclohexane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications .

Properties

CAS No.

61405-13-8

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

1-methyl-3-phenylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C14H18O2/c1-14(13(15)16)9-5-8-12(10-14)11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3,(H,15,16)

InChI Key

YTPNMKQQIBYZFL-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(C1)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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